Cas no 93952-00-2 (Trichloroethylene-13C2(Stabilized with Diisopropylamine))

トリクロロエチレン-13C2(ジイソプロピルアミン安定化)は、13Cで二重標識された高純度の有機溶媒です。主にNMR(核磁気共鳴)分析の内部標準物質やトレーサーとして利用され、分子構造解析や代謝研究において高い感度と精度を発揮します。ジイソプロピルアミンによる安定化処理により、分解や重合反応が抑制され、長期保存時の品質安定性が確保されています。特に医薬品開発や環境分析分野で、同位体標識化合物としての特異性を活かした応用が可能です。

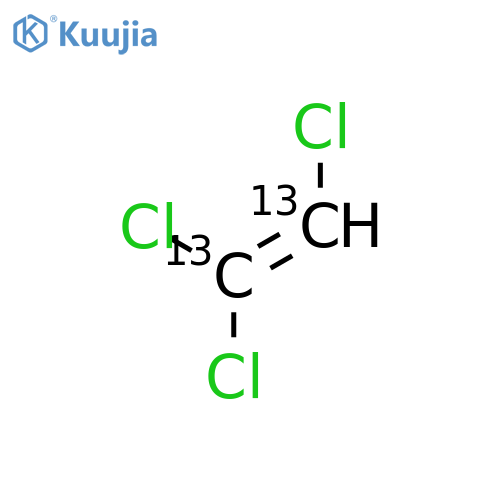

93952-00-2 structure

商品名:Trichloroethylene-13C2(Stabilized with Diisopropylamine)

CAS番号:93952-00-2

MF:C2HCl3

メガワット:133.373647451401

CID:797496

Trichloroethylene-13C2(Stabilized with Diisopropylamine) 化学的及び物理的性質

名前と識別子

-

- Ethene-13C2, trichloro-(9CI)

- Trichloroethylene-13C2 (Stabilized with Diisopropylamine)

- Trichloroethene-13C2

- Trichloroethylene-13C2 (Stabilized with Diisopropylamine)

- 1,1,2-Trichloro(1,2-13C2)ethene

- Trichloroethylene-13C2(Stabilized with Diisopropylamine)

-

- インチ: 1S/C2HCl3/c3-1-2(4)5/h1H/i1+1,2+1

- InChIKey: XSTXAVWGXDQKEL-ZDOIIHCHSA-N

- ほほえんだ: Cl/[13C](=[13C](\[H])/Cl)/Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 42.9

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.485 g/mL at 25 °C

Trichloroethylene-13C2(Stabilized with Diisopropylamine) セキュリティ情報

- 危険物輸送番号:UN 1710 6.1 / PGIII

- 危険カテゴリコード: R45;R36/38;R52/53;R67;R68

- セキュリティの説明: S53;S45;S61

-

危険物標識:

Trichloroethylene-13C2(Stabilized with Diisopropylamine) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T774297-10mg |

Trichloroethylene-13C2(Stabilized with Diisopropylamine) |

93952-00-2 | 10mg |

$ 1206.00 | 2023-04-16 | ||

| TRC | T774297-1mg |

Trichloroethylene-13C2(Stabilized with Diisopropylamine) |

93952-00-2 | 1mg |

$ 155.00 | 2023-04-16 |

Trichloroethylene-13C2(Stabilized with Diisopropylamine) 関連文献

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

93952-00-2 (Trichloroethylene-13C2(Stabilized with Diisopropylamine)) 関連製品

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 624-75-9(Iodoacetonitrile)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量